molecular formula C17H21N3O2 B2500998 4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439111-96-3

4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B2500998
CAS RN: 439111-96-3
M. Wt: 299.374
InChI Key: HRZMRHLNPUWMPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by various functionalization reactions. For instance, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, other pyrrole derivatives are synthesized through condensation reactions, as seen with the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized using various spectroscopic methods and quantum chemical calculations. For example, the structure of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by DFT calculations . These techniques could be employed to analyze the molecular structure of "4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide" to determine its electronic and geometric properties.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation, methylation, and trifluoroacetylation, as described in the papers. For instance, methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives was explored to enhance their analgesic properties . Similarly, trifluoroacetylation of ethyl 2,4-dioxopentanoate led to the synthesis of pyran derivatives . These reactions could be relevant to the functionalization of the compound , depending on its specific chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of the synthesized compounds provides insights into the formation of dimers through intermolecular hydrogen bonding . The thermodynamic parameters indicate that the reactions are exothermic and spontaneous at room temperature . These properties, including solubility, melting point, and stability, would need to be determined for "4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide" through experimental studies and theoretical calculations.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have investigated the acid-catalyzed transformations of related compounds, leading to the creation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives. These transformations are significant for synthesizing complex organic structures, which have potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).

Chemical Transformation Studies

Investigations into the transformations of pyrrolediones with indan-1,3-dione and acyclic enamines have led to the discovery of new spiro heterocyclization methods. These methods are pivotal in creating compounds with potential pharmaceutical applications, highlighting the versatility of pyrrole derivatives in organic synthesis (Sal’nikova, Dmitriev, & Maslivets, 2019).

Novel Synthesis Techniques

Research on the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation shows the development of new synthetic routes. These routes offer efficient and regioselective ways to produce complex organic molecules, which are crucial for drug discovery and development (Zhu, Lan, & Kwon, 2003).

Antimicrobial Agent Development

The design and synthesis of new derivatives of pyrrole containing different substituents to explore their antimicrobial properties are a significant area of research. This exploration helps in the quest for new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides as Antimicrobial Agents, 2020).

Mechanism of Action

If the compound is biologically active, researchers might study its mechanism of action using biochemical assays or cell-based assays. This could involve studying how the compound interacts with proteins or other molecules in the cell, and how these interactions affect cell function .

Safety and Hazards

The safety and potential hazards associated with a compound can be evaluated using various toxicological studies. This could involve studying the compound’s effects in cell cultures, animal models, or even human clinical trials .

Future Directions

The future research directions would depend on the results of these initial studies. If the compound shows promising activity in biochemical or cell-based assays, for example, researchers might decide to study it further in animal models. Alternatively, if the compound has interesting chemical properties, researchers might decide to use it as a starting point for the synthesis of new compounds .

properties

IUPAC Name

4-(3-methylbutanoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)9-16(21)13-10-15(20-11-13)17(22)19-8-6-14-5-3-4-7-18-14/h3-5,7,10-12,20H,6,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZMRHLNPUWMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

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